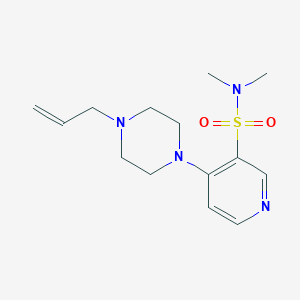![molecular formula C13H10N4O3S B215400 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215400.png)
1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as NTDM, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidine nucleotides. NTDM has been found to exhibit potent antiproliferative activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the inhibition of DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis, and their synthesis is upregulated in rapidly dividing cancer cells. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects in cancer cells. It has been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. This compound has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in lab experiments is its potent antiproliferative activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its efficacy and minimize its toxicity.
Orientations Futures
There are several future directions for research on 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. One area of focus is the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound in vivo. Another area of research is the optimization of this compound's efficacy and toxicity profile, through the identification of new targets and combination therapies. Finally, there is a need for further studies to elucidate the mechanism of action of this compound, which will help to guide the development of new anticancer drugs based on this compound.
Méthodes De Synthèse
The synthesis of 1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of 5-nitrothiophene-2-carbaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of an amine catalyst. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound has been optimized and improved by various research groups, leading to higher yields and purity of the compound.
Applications De Recherche Scientifique
1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity towards normal cells. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
Propriétés
Formule moléculaire |
C13H10N4O3S |
|---|---|
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
4,6-dimethyl-1-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N4O3S/c1-8-5-9(2)16(13(18)11(8)6-14)15-7-10-3-4-12(21-10)17(19)20/h3-5,7H,1-2H3/b15-7- |
Clé InChI |
XZDFMZCSEWFXSF-CHHVJCJISA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)N1/N=C\C2=CC=C(S2)[N+](=O)[O-])C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(S2)[N+](=O)[O-])C#N)C |
SMILES canonique |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(S2)[N+](=O)[O-])C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)

![1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215320.png)

![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)
![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)




![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)
